3-Hexylthiophen

Übersicht

Beschreibung

3-Hexylthiophene is a compound that serves as a monomer for the synthesis of poly(3-hexylthiophene) (P3HT), a polymer with significant applications in the field of organic electronics due to its semiconducting properties. The interest in P3HT arises from its potential use in devices such as organic solar cells, field-effect transistors, and sensors .

Synthesis Analysis

The synthesis of P3HT often involves palladium-catalyzed dehydrohalogenative polycondensation, which has been shown to produce high molecular weight and high regioregularity P3HT in almost quantitative yield . Another approach includes chemical oxidative polymerization using anhydrous FeCl3 as an oxidant, which has been used to modify TiO2 nanoparticles with P3HT . Additionally, controlled polymerization techniques followed by postpolymerization functionalization have been employed to synthesize end-functionalized P3HT .

Molecular Structure Analysis

The molecular structure of P3HT has been extensively studied. Electron diffraction analysis of epitaxied thin films has revealed that P3HT has a monoclinic unit cell with two chains per cell, indicating a highly ordered structure . The flexibility of the polymer chains has been observed in studies showing chain folding in P3HT crystals, which suggests that conjugated polymers like P3HT are more flexible than previously thought .

Chemical Reactions Analysis

P3HT can undergo various chemical reactions, including the synthesis of block copolymers through sequential monomer addition, which results in materials that can self-assemble into well-defined supramolecular structures . The introduction of functional groups such as fluorine has been explored to tune the electronic properties of P3HT, although some attempts like electropolymerization of fluorinated monomers have been unsuccessful .

Physical and Chemical Properties Analysis

The physical and chemical properties of P3HT have been characterized using a variety of techniques. Studies have shown that P3HT exists as isolated flexible-coil chains in dilute solution, with a persistence length that indicates a moderately good solvent . The optical properties of P3HT have been analyzed, showing that end-functionalization with fullerene units affects the absorption and fluorescence spectra . The photocatalytic activity of P3HT-modified TiO2 has been demonstrated in the degradation of methyl orange under visible light, highlighting the potential of P3HT in environmental applications . Furthermore, the charge transport properties of P3HT and its derivatives have been theoretically investigated, revealing that chemical substitutions can improve charge carrier transfer rates .

Wissenschaftliche Forschungsanwendungen

Thermoelektrische Materialien

3-Hexylthiophen: wird bei der Entwicklung von thermoelektrischen Materialien eingesetzt. Diese Materialien können Temperaturunterschiede in elektrische Spannung umwandeln und umgekehrt. Poly(this compound) (P3HT), ein Polymer, das aus this compound gewonnen wird, weist aufgrund seiner elektrischen Leitfähigkeit und mechanischen Flexibilität vielversprechende Eigenschaften für thermoelektrische Anwendungen auf . Forscher konzentrieren sich darauf, das Molekulargewicht, die Orientierung und die Morphologie von P3HT zu optimieren, um seine Ladungsmobilität und elektrische Leitfähigkeit zu verbessern .

Photovoltaikanwendungen

Im Bereich der solaren Energie spielt this compound eine zentrale Rolle bei der Synthese von Poly(this compound)-block-Polystyrol (P3HT-b-PS), das für Photovoltaikanwendungen verwendet wird . Dieses Blockcopolymer zeigt ein erhebliches Potenzial für die Verbesserung der Umwandlungseffizienz von Polymersolarzellen, indem es eine präzise Kontrolle über die Morphologie der aktiven Schicht ermöglicht .

Organische Phototransistoren

Organische Phototransistoren (OPTs): , die für die Entwicklung von optischen Sensoren und Bildprozessoren entscheidend sind, profitieren von der Verwendung von P3HT-Nanofasern, die aus this compound gewonnen werden. Diese Nanofasern tragen zur Empfindlichkeit und Leistung von OPTs bei .

Leiterpolymere

This compound ist grundlegend für die Herstellung von leiterpolymeren mit einem π-konjugierten Rückgrat. Diese Polymere werden hinsichtlich ihrer elektronischen und thermischen Eigenschaften untersucht, die für die Entwicklung von Hochleistungs-Elektronikgeräten unerlässlich sind .

Flexible Elektronik

Die Flexibilität und Strapazierfähigkeit von P3HT machen es zu einem hervorragenden Kandidaten für flexible elektronische Geräte. Seine Anwendung erstreckt sich auf tragbare Technologie, wo es in Stoffe oder andere Materialien integriert werden kann, um intelligente Textilien zu schaffen .

Chemisches Dotieren

Chemisches Dotieren: von P3HT mit verschiedenen Mitteln kann seine elektronischen Eigenschaften erheblich verändern. Dieser Prozess ist entscheidend für die Anpassung des Materials an bestimmte Anwendungen, z. B. in Halbleitern oder Sensoren .

Strukturmodifikation

Forscher befassen sich mit der Strukturmodifikation von P3HT, um sein volles Potenzial zu erschließen. Indem sie seine chemische Struktur verändern, wollen Wissenschaftler neue Eigenschaften und Anwendungen für dieses vielseitige Material entdecken .

Verbundwerkstoffe

Schließlich werden P3HT-basierte Verbundwerkstoffe hinsichtlich ihrer fortschrittlichen thermoelektrischen Eigenschaften untersucht. Diese Verbundwerkstoffe kombinieren P3HT mit anderen Materialien, um neue Systeme mit verbesserter Leistung für die Energieumwandlung und -speicherung zu schaffen<a aria-label="1: P3HT-based composites" data-citationid="68e45eaf-604e-4333-12

Wirkmechanismus

Target of Action

3-Hexylthiophene is a sulfur-containing heterocyclic building block . It is primarily used as a starting reagent in the synthesis of poly(3-hexylthiophene) (P3HT) . P3HT is a p-type polymer with interesting optoelectronic properties . It acts as an efficient and highly biocompatible phototransducer, able to trigger biological pathways relevant to cardiac repair .

Mode of Action

The mode of action of 3-Hexylthiophene is primarily through its interaction with its targets in the formation of P3HT. The introduction of phosphonate moieties into the main chain of conjugated polymers (CPs) is potentially useful for improving their processibilities and imparting sensing abilities to them . Anodic phosphonylation of P3HT was successfully achieved using trialkyl phosphite as an electrically neutral nucleophile in the presence of nonnucleophilic dopants .

Biochemical Pathways

The biochemical pathways affected by 3-Hexylthiophene are primarily related to the formation and function of P3HT. The liquid crystals can self-assemble to ordered patterns under the low-intensity magnetic field of 1 T . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms .

Result of Action

The result of the action of 3-Hexylthiophene is the formation of P3HT, which has been used for the preparation of organic phototransistors (OPTs) . The P3HT show no response to the magnetic field as revealed by polarized optical microscope (POM) . The magnetic field facilitates the formation of dendritic crystals in smaller size for the liquid crystals, as well as the appearance of P3HT nanofibers in higher density for the P3HT blends with liquid crystals .

Action Environment

The action of 3-Hexylthiophene is influenced by environmental factors such as the presence of a magnetic field . The magnetic field facilitates the π-π stacking of P3HT chains to form more nanowires and induce the crystallization and orientation of liquid crystals to form different crystal forms . This suggests that the action, efficacy, and stability of 3-Hexylthiophene and its resulting P3HT could be influenced by environmental conditions such as magnetic fields.

Safety and Hazards

Zukünftige Richtungen

Recent advancements in organic solar cells have shown significant improvement in plastic solar cell performance through aggressive research on the regioregular poly(3-hexylthiophene) (RR-P3HT) system . The morphology of the system is controlled through two major strategies which have proven effective in improving the device efficiency—thermal annealing and solvent annealing (slow growth) .

Eigenschaften

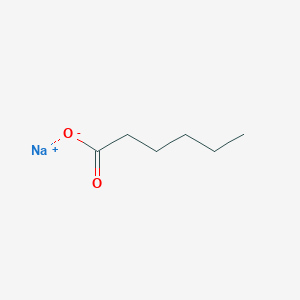

IUPAC Name |

3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDHEMYZURJGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-50-1 | |

| Record name | Poly(3-hexylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20340733 | |

| Record name | 3-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1693-86-3 | |

| Record name | 3-Hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)